Isopropylboronic acid

Overview

Description

Isopropylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis due to its role as a reagent or catalyst in various chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related boronic acid derivatives and their applications in synthesis. For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized and evaluated for their catalytic activity in amide bond formation, which is a fundamental reaction in organic chemistry . Additionally, diisopropyl 2,3-butadien-1-ylboronate, another boronic acid derivative, has been utilized in homoallenylboration reactions with aldehydes, showcasing the versatility of boronic acid derivatives in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed metallation-borylation methods, as demonstrated in the preparation of N,N-di-isopropylbenzylamine-2-boronic acid derivatives . These methods allow for the introduction of various substituents, which can significantly affect the reactivity and selectivity of the boronic acid in subsequent reactions. The synthesis of diisopropyl 2,3-butadien-1-ylboronate also exemplifies a straightforward approach to preparing boronic acid derivatives, which can then be applied as reagents in stereoselective reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can greatly influence their reactivity and interaction with other molecules. For example, the crystal and molecular structure of a dimeric N-isopropylhydroxamic acid derivative was determined using X-ray diffraction, revealing a trans conformation of the hydroxamate groups and strong intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of such compounds in chemical reactions and their potential applications.

Chemical Reactions Analysis

Boronic acid derivatives participate in a variety of chemical reactions. The bifunctional N,N-di-isopropylbenzylamine-2-boronic acid catalysts have been shown to facilitate direct amide bond formation between carboxylic acids and amines . The diisopropyl 2,3-butadien-1-ylboronate has been used in homoallenylboration reactions with aldehydes, demonstrating high diastereoselectivity when reacting with an α-chiral aldehyde . Additionally, isopropylamine has been employed as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structures and the substituents present. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of boronic acid catalysts in amide bond formation . The stability of boronic esters in water has also been studied, with findings indicating that sugar-boronic esters can exhibit notable selectivity in oligosaccharides due to sugar-indole interactions . These properties are essential for the practical application of boronic acid derivatives in various chemical processes.

Scientific Research Applications

1. Nuclear and Isotopic Techniques in Nutritional Studies

Isopropylboronic acid is utilized in nuclear and isotopic techniques, which are crucial in human nutritional research. These techniques enable detailed evaluations of nutrient intake, body composition, energy expenditure, and the status of micronutrients. They are particularly significant in the measurement of total energy expenditure in free-living human subjects, assessment of breastmilk intake in infants, and in the study of body composition. The application of isotopes, both radioactive and nonradioactive, in these methods is fundamental in providing insights into undernutrition and obesity in developing countries (Iyengar, 2002).

2. Biomedical Applications in Lipid Peroxidation Studies

This compound plays a role in the study of lipid peroxidation, particularly in the formation of non-cyclooxygenase-derived prostanoids in various models of oxidative stress. These studies help in understanding the biochemical pathways and implications of lipid peroxidation in conditions such as liver toxicity and other diseases associated with oxidative stress (Morrow et al., 1992).

3. Role in Bioanalysis and Diagnostics

This compound is incorporated in isothermal amplification techniques for bioanalysis and diagnostics. These techniques, which accumulate nucleic acid sequences at constant temperature, are used in various biosensing applications targeting DNA, RNA, cells, proteins, and small molecules. The integration of these methods into microsystems and portable devices has greatly improved nucleic acid-based on-site assays, offering high sensitivity and broader application in medical diagnostics and research (Zhao et al., 2015).

Mechanism of Action

Target of Action

Isopropylboronic acid, like other boronic acids, acts as a Lewis acid . Its unique feature is that it is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .

Mode of Action

This compound interacts with its targets by forming reversible covalent complexes . This interaction is facilitated by the boronic acid’s ability to act as a Lewis acid . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used extensively in organic chemistry as a chemical building block and intermediate, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal . It is also involved in copper-promoted cross-coupling, Domino Heck-Suzuki reactions, C-H activation for arylations and alkylations, and Suzuki-Miyaura type couple reactions .

Pharmacokinetics

It is known that boronic acids are capable of forming reversible covalent complexes with various molecules, which may influence their absorption, distribution, metabolism, and excretion .

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions. For example, in the Suzuki-Miyaura coupling, it helps in the formation of biaryl compounds . In the Domino Heck-Suzuki reactions, it participates in the formation of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of boronic acid low . This is beneficial for the coupling of unstable substrates . Furthermore, the compound’s action can be influenced by the presence of other reagents and catalysts .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Isopropylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent complexes with biomolecules such as sugars, amino acids, and hydroxamic acids. These interactions are facilitated by the boronic acid group’s ability to act as a Lewis acid, forming reversible covalent bonds with molecules that have vicinal diols or other Lewis base donors. This compound is known to interact with enzymes such as serine proteases, where it binds to the active site serine residue, inhibiting the enzyme’s activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Cellular Effects

This compound influences various cellular processes by interacting with key biomolecules. It has been shown to affect cell signaling pathways by inhibiting enzymes involved in signal transduction. For example, this compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression. This compound also impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and affecting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl or amino groups. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound inhibits serine proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained enzyme inhibition and alterations in cellular function. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits with minimal adverse effects. Understanding these dosage effects is essential for developing safe and effective therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can act as an inhibitor or activator of enzymes involved in carbohydrate, protein, and lipid metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and influence metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects on enzyme activity and cellular function. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

properties

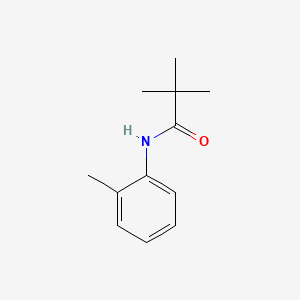

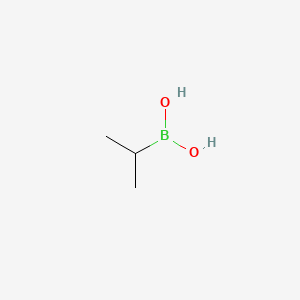

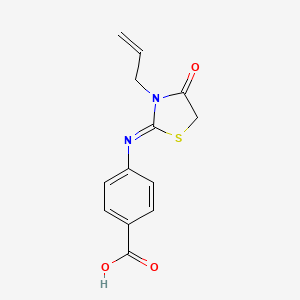

IUPAC Name |

propan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPHSSYCQCBJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370481 | |

| Record name | Isopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80041-89-0 | |

| Record name | Isopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of isopropylboronic acid, specifically, impact the product selectivity in the studied Suzuki-Miyaura reaction?

A: The DFT study [] investigated the reaction between sterically hindered 2-bromo-1,3,5-trimethylbenzene and this compound, revealing that the steric bulk of the isopropyl group on the boronic acid plays a crucial role in determining product selectivity. The calculations demonstrated that the most sterically favored product (product-1) is the major product formed, while two other possible products (product-2 and product-3) are formed in much smaller quantities. This suggests that the bulky isopropyl group hinders certain reaction pathways during the reductive elimination step, leading to a preference for the formation of the least sterically hindered product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)